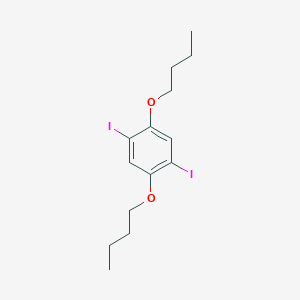

1,4-Dibutoxy-2,5-diiodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibutoxy-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20I2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMRMGMYXRBOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1I)OCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446271 | |

| Record name | 1,4-Dibutoxy-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-70-1 | |

| Record name | 1,4-Dibutoxy-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1,4 Dibutoxy 2,5 Diiodobenzene and Its Derivatives

Direct Synthetic Routes to 1,4-Dibutoxy-2,5-diiodobenzene

The direct synthesis of this compound typically involves a two-step process: the formation of the 1,4-dibutoxybenzene (B152509) precursor followed by its di-iodination.

A common and effective method for the synthesis of this compound begins with the Williamson ether synthesis. This involves the dialkylation of hydroquinone (B1673460) with an appropriate butyl halide, such as n-butyl bromide, in the presence of a base like potassium hydroxide (B78521) in a suitable solvent like dimethylformamide (DMF). The resulting 1,4-dibutoxybenzene is then subjected to an electrophilic iodination reaction.

A highly efficient method for the iodination of electron-rich aromatic compounds, such as 1,4-dibutoxybenzene, employs N-iodosuccinimide (NIS) as the iodinating agent with a catalytic amount of trifluoroacetic acid (TFA). nih.gov This approach offers mild reaction conditions and short reaction times, leading to excellent yields of the desired di-iodinated product. nih.gov The reaction is typically carried out in a solvent like acetonitrile.

Table 1: Synthesis of this compound via Alkoxylation and Iodination

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Alkoxylation | Hydroquinone, n-Butyl bromide | KOH | DMF | Room Temp. | Overnight | 76% |

| Iodination | 1,4-Dibutoxybenzene | N-Iodosuccinimide, Trifluoroacetic acid | Acetonitrile | 90 °C | 2 hours | High |

An alternative strategy for the synthesis of this compound involves the use of different iodinating agents in a multi-step procedure. For instance, after the initial synthesis of 1,4-dibutoxybenzene, iodination can be achieved using iodine monochloride (ICl) in a suitable solvent such as methanol. This method provides a straightforward route to the di-iodinated product. The reaction mixture is typically stirred at reflux for several hours to ensure complete di-substitution.

The following table outlines a typical multi-step synthesis of this compound.

Table 2: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | Hydroquinone | n-Butyl bromide, KOH | DMF | Room Temp., overnight | 1,4-Dibutoxybenzene | 76% |

| 2 | 1,4-Dibutoxybenzene | ICl | Methanol | Reflux, 4 hours | This compound | 74% |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds in this compound are highly amenable to palladium-catalyzed cross-coupling reactions, making it a valuable monomer for the synthesis of conjugated polymers and other complex organic materials. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of extended π-conjugated systems.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net In the context of this compound, this reaction is employed to introduce ethynylene units, leading to the formation of poly(arylene ethynylene)s (PAEs). These polymers are of significant interest for their applications in organic electronics. researchgate.net

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst, like copper(I) iodide, and a base, commonly an amine such as triethylamine (B128534) (TEA) in a solvent like tetrahydrofuran (B95107) (THF).

Table 3: Sonogashira Coupling of this compound

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|---|

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA/THF | 1,4-Dibutoxy-2,5-bis((trimethylsilyl)ethynyl)benzene |

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. nih.gov This reaction is instrumental in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are important materials in organic light-emitting diodes (OLEDs).

A one-pot methodology can be employed where an alkene is generated in situ, which then undergoes a Mizoroki-Heck reaction with a diiodo-dialkoxybenzene derivative. organic-chemistry.org This approach allows for the synthesis of distyrylbenzene (B1252955) derivatives, which are key structural motifs in PPVs. The reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base such as potassium carbonate.

Table 4: Heck Coupling for the Synthesis of a Distyrylbenzene Derivative

| Aryl Halide | Alkene Source | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1,4-Diiodo-2,5-dimethoxybenzene | 4-Substituted benzaldehyde (B42025) + Methyl triphenylphosphonium iodide | Pd(OAc)₂ | K₂CO₃ | N,N-Dimethyl acetamide | 2,5-Dimethoxy-1,4-distyrylbenzene derivative |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.gov This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and functional materials.

In the case of this compound, Suzuki-Miyaura coupling provides a direct route to the synthesis of tetra-substituted benzene (B151609) derivatives with aryl groups at the 2 and 5 positions. The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate or a pre-formed palladium complex, a phosphine ligand, and a base like potassium phosphate (B84403) or potassium carbonate. The choice of solvent can vary, with common options including toluene, dioxane, or aqueous mixtures.

Table 5: Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)₂ / Phosphine ligand | K₃PO₄ | Toluene | 2,5-Diphenyl-1,4-dibutoxybenzene |

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Variants

The introduction of nitrogen and oxygen-based functionalities onto the this compound scaffold is predominantly achieved through palladium- and copper-catalyzed cross-coupling reactions. These transformations are crucial for synthesizing molecules with applications in materials science and pharmaceuticals.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination stands as a powerful and versatile method. wikipedia.orgbeilstein-journals.org This palladium-catalyzed reaction enables the coupling of a wide array of primary and secondary amines with aryl halides. In the context of this compound, the high reactivity of the C-I bonds facilitates coupling under relatively mild conditions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and controlling the extent of substitution (mono- vs. di-amination). Sterically hindered biarylphosphine ligands, such as XPhos and SPhos, are often employed to promote efficient catalytic turnover. beilstein-journals.org The reaction typically proceeds by the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (e.g., NaOt-Bu, K₃PO₄), and subsequent reductive elimination to afford the arylamine product. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed method for forming carbon-oxygen and carbon-nitrogen bonds. researchgate.net While traditional Ullmann reactions often require harsh conditions, modern protocols utilize soluble copper catalysts with various ligands, allowing the reactions to proceed at lower temperatures. For the synthesis of diaryl ethers from this compound, a phenol (B47542) can be coupled in the presence of a copper(I) salt (e.g., CuI) and a base such as potassium carbonate or cesium carbonate. researchgate.net Similarly, the Goldberg variation of the Ullmann reaction can be used to form C-N bonds with amides or amines. The chemoselectivity of these reactions on a diiodinated substrate can be challenging to control, often leading to mixtures of mono- and disubstituted products.

Table 1: Representative Conditions for C-N and C-O Cross-Coupling of 1,4-Dialkoxy-2,5-dihalobenzene Analogues

| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 | Arylamine |

| Ullmann C-O Coupling | CuI | 1,10-Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 110-150 | Diaryl Ether |

| Ullmann C-N Coupling (Goldberg) | CuI | Diamine ligand | K₃PO₄ | Dioxane | 100-130 | Arylamide/Aniline (B41778) |

Transformations Involving Aryne Intermediates Derived from this compound Analogues

The generation of aryne intermediates from this compound analogues opens up a unique avenue for the synthesis of highly substituted aromatic compounds. Arynes are highly reactive species that can undergo a variety of cycloaddition and nucleophilic trapping reactions.

The most common method for generating arynes from aryl halides involves treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent (e.g., n-BuLi). In the case of a 1,4-dialkoxy-2,5-diiodobenzene, the strong base would abstract a proton ortho to one of the iodine atoms, followed by the elimination of lithium iodide to form a strained benzyne (B1209423) intermediate. The position of the resulting triple bond would be between C2 and C3 (or C5 and C6).

Once generated, the aryne can be trapped in situ by a variety of reagents. For example, in the presence of furan, a [4+2] cycloaddition (Diels-Alder reaction) would occur to yield a bicyclic adduct. Nucleophiles, such as amines or alcohols, can also add to the aryne, leading to the formation of substituted aniline or phenol derivatives, respectively. The regioselectivity of nucleophilic addition to unsymmetrical arynes is influenced by the electronic nature of the substituents on the aryne ring.

Table 2: Potential Transformations via Aryne Intermediates

| Aryne Precursor | Generating Reagent | Trapping Agent | Resulting Structure |

|---|---|---|---|

| 1,4-Dibutoxy-2,5-diiodo-3-methylbenzene | n-BuLi | Furan | Diels-Alder Adduct |

| This compound | LDA | Diethylamine | 2,5-Dibutoxy-N,N-diethylaniline |

| This compound | NaNH₂ | Anthracene | Triptycene Derivative |

Chemo- and Regioselective Synthesis of Advanced this compound Derivatives

The presence of two identical reactive sites in this compound presents a challenge and an opportunity for chemo- and regioselective synthesis. Achieving selective monosubstitution is a key step in the synthesis of unsymmetrical derivatives.

The relative reactivity of the two C-I bonds is identical, so statistical mixtures of mono- and disubstituted products are often obtained. However, regioselectivity can be achieved by carefully controlling reaction conditions, stoichiometry of reagents, and the choice of catalyst and ligands. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reaction, using a bulky ligand can favor monosubstitution by sterically hindering the approach of the catalyst to the second reactive site after the first coupling has occurred. rsc.org

Furthermore, the introduction of a substituent at one of the iodine-bearing carbons can electronically differentiate the remaining C-I bond, allowing for selective subsequent transformations. For example, the introduction of an electron-withdrawing group via a Sonogashira coupling can deactivate the adjacent C-I bond towards further oxidative addition. semanticscholar.orgresearchgate.net

Table 3: Strategies for Chemo- and Regioselective Synthesis

| Reaction Type | Strategy | Outcome |

|---|---|---|

| Suzuki Coupling | Use of bulky phosphine ligands (e.g., t-Bu₃P) and controlled stoichiometry | Favors mono-arylation over di-arylation. |

| Sonogashira Coupling | Stepwise addition of different terminal alkynes | Synthesis of unsymmetrical dialkynyl derivatives. semanticscholar.orgresearchgate.netdntb.gov.ua |

| Stille Coupling | Kinetic control at low temperatures | Isolation of mono-stannylated intermediates. |

Catalytic Systems and Reaction Optimization in Derivative Synthesis

The success of synthesizing derivatives of this compound is highly dependent on the optimization of the catalytic system and reaction conditions. For palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, the solvent, and the temperature all play crucial roles in determining the yield, selectivity, and efficiency of the transformation. sigmaaldrich.com

Ligand Effects: The ligand is arguably the most important component of the catalytic system. The steric and electronic properties of the ligand influence the stability and reactivity of the palladium catalyst. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the oxidative addition of aryl iodides and facilitating the reductive elimination step. beilstein-journals.org For specific applications, N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.

Table 4: Key Parameters for Optimization in Cross-Coupling Reactions

| Parameter | Influence | Common Choices/Considerations |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Affects catalyst stability, activity, and selectivity. | Bulky biarylphosphines, NHCs, ferrocenylphosphines. |

| Base | Facilitates deprotonation and catalyst regeneration. | Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), alkoxides (NaOt-Bu). |

| Solvent | Influences solubility, temperature range, and catalyst stability. | Toluene, dioxane, DMF, THF. |

| Temperature | Controls reaction rate and can affect selectivity. | Typically ranges from room temperature to >100 °C. |

| Additives | Can enhance catalyst performance or stability. | Co-catalysts (e.g., CuI in Sonogashira), salts (e.g., LiCl). |

Advanced Characterization Techniques for 1,4 Dibutoxy 2,5 Diiodobenzene Based Materials

Solid-State Structural and Morphological Characterization

X-ray Crystallography for Molecular and Crystal Structures

Table 1: Selected Torsion Angles in Analogous Compounds

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| 1,4-Dibromo-2,5-dibutoxybenzene | C4—O1—C3—C2 | 3.3 (4) |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | C—C—O—C | 3.4 (4) |

Data for illustrative purposes based on analogous structures.

Intermolecular interactions play a critical role in dictating the solid-state packing of these materials. Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another atom, is a key feature. nih.gov In the crystal structure of 1,4-Dibromo-2,5-dibutoxybenzene, molecules are connected via C—Br⋯O halogen bonds, with a Br⋯O distance of 3.2393 (19) Å, which is shorter than the sum of their van der Waals radii. nih.govresearchgate.net This interaction is a significant force in the formation of the crystal lattice. nih.gov

In other related structures, different types of halogen interactions are observed. For instance, in 1,4-Dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br⋯Br interactions with a distance of 3.410 Å are present, which are shorter than the sum of the van der Waals radii. nih.gov The type and strength of these halogen bonds can be influenced by the steric and electronic properties of the substituents on the benzene (B151609) ring. nih.govresearchgate.net The presence of iodine in 1,4-Dibutoxy-2,5-diiodobenzene is expected to lead to strong halogen bonding interactions, as iodine is a highly effective halogen bond donor. nih.gov

Table 2: Halogen Bond Parameters in Analogous Compounds

| Compound | Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|---|

| 1,4-Dibromo-2,5-dibutoxybenzene | C—Br⋯O | 3.2393 (19) | 159.96 (9) |

Data for illustrative purposes based on analogous structures.

Electron Microscopy Techniques for Material Morphology

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology of materials at the micro- and nanoscale. These techniques would be employed to visualize the surface features, shape, and size distribution of particles, films, or other assemblies of this compound-based materials. For instance, SEM could reveal the morphology of crystals or thin films, providing information on their homogeneity and defect structures. TEM, with its higher resolution, could be used to investigate the internal structure and crystallographic orientation of nanostructured materials.

(No specific experimental data for this compound was found in the provided search results.)

Thermal Analysis Methods

Thermal analysis methods are used to study the physical and chemical properties of materials as a function of temperature. These techniques are vital for determining the thermal stability and processing window of materials.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. etamu.edu This analysis is fundamental for assessing the thermal stability of a material. netzsch.com A TGA curve plots the mass of the sample against temperature. A loss in mass typically indicates decomposition, evaporation, or reduction, while a gain in mass can suggest oxidation. tainstruments.com

The thermal stability of a material is often defined by the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. netzsch.com For materials based on this compound, TGA would be used to determine the temperature at which the compound starts to degrade. This information is critical for applications where the material might be exposed to high temperatures during processing or in its final use. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability or under an oxidative atmosphere (e.g., air) to assess its stability towards oxidation. tainstruments.com The residue remaining at the end of the experiment also provides quantitative information about the composition of the material. tainstruments.com

Table 3: Hypothetical TGA Data for a this compound Based Material

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 25-250 | < 1 | Loss of volatile impurities/moisture |

| 250-350 | ~5 | Onset of decomposition (e.g., loss of butoxy groups) |

This table is for illustrative purposes only and does not represent actual experimental data.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful thermal analysis technique used to investigate the phase transitions of polymeric materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify glass transitions, melting points, and crystallization events. For polymers incorporating the this compound unit, DSC provides crucial insights into the influence of the bulky iodine atoms and the flexible dibutoxy side chains on the material's thermal behavior and morphology.

In a typical DSC analysis of a polymer derived from this compound, the material would be subjected to a controlled heating and cooling cycle. The resulting thermogram would be analyzed to determine key transition temperatures. While specific data for a homopolymer of this compound is not extensively reported in publicly accessible literature, analogous studies on similar conjugated polymers with substituted aromatic units reveal expected trends. The flexible dibutoxy side chains are anticipated to lower the glass transition temperature (Tg) by increasing the free volume within the polymer matrix. The rigid backbone, however, would contribute to a relatively high melting temperature (Tm) if the polymer is semi-crystalline.

Interactive Table: Expected Thermal Transitions in Polymers Containing this compound Units

| Thermal Transition | Expected Temperature Range (°C) | Description |

| Glass Transition (Tg) | 50 - 150 | The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is influenced by the flexibility of the dibutoxy side chains. |

| Melting Temperature (Tm) | 200 - 350 | The temperature at which the crystalline regions of the polymer melt and the material becomes a viscous liquid. This is largely determined by the rigidity of the polymer backbone. |

| Crystallization Temperature (Tc) | 150 - 300 | The temperature at which the polymer chains organize into ordered crystalline structures upon cooling from the melt. |

Electrochemical Characterization for Electronic Energy Levels

Cyclic Voltammetry for HOMO/LUMO Energy Level Determination

Cyclic voltammetry (CV) is a widely used electrochemical technique to probe the redox behavior of molecules and materials. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of a material can be determined. These potentials are then used to estimate the HOMO and LUMO energy levels.

For a thin film of a polymer based on this compound, the onset of the first oxidation peak in the cyclic voltammogram corresponds to the removal of an electron from the HOMO level. Similarly, the onset of the first reduction peak relates to the injection of an electron into the LUMO level. By referencing these potentials to a standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, the absolute energy levels can be calculated. The dibutoxy side chains can influence these energy levels through their electron-donating inductive effect, which would be expected to raise the HOMO level.

Interactive Table: Estimated HOMO/LUMO Energy Levels from Cyclic Voltammetry

| Parameter | Onset Potential (V vs. Fc/Fc+) | Calculated Energy Level (eV) |

| Oxidation (Eox) | [Hypothetical Data] | HOMO = - (Eox + 4.8) |

| Reduction (Ered) | [Hypothetical Data] | LUMO = - (Ered + 4.8) |

| Electrochemical Band Gap (Eg) | N/A | Eg = LUMO - HOMO |

Note: The values in this table are illustrative of the methodology. Actual experimental data for materials based on this compound is required for accurate determination.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for investigating the charge transfer and transport properties at the electrode-material interface and within the bulk of the material. By applying a small AC voltage at various frequencies and measuring the resulting current, an impedance spectrum is generated. This data can be modeled with an equivalent circuit to extract parameters such as charge transfer resistance and capacitance.

In the context of this compound-based materials, EIS can be used to study the efficiency of charge injection from an electrode, the ionic conductivity within the material (if used in an electrochemical device), and the formation of a double layer at the interface. The resulting Nyquist and Bode plots provide a detailed picture of the electrochemical processes occurring within the system.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy techniques are essential for understanding the molecular structure, bonding, and orientation of molecules within a material. For complex systems like polymers derived from this compound, advanced vibrational techniques provide detailed information that is often inaccessible with standard infrared spectroscopy.

Raman Spectroscopy for Material Vibrations

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules. It is particularly sensitive to non-polar bonds and can be used to probe the structure of the conjugated backbone of polymers. For materials containing the this compound unit, Raman spectroscopy would be expected to show characteristic peaks corresponding to the stretching and bending modes of the benzene ring, as well as vibrations associated with the C-I and C-O bonds. The position and intensity of these peaks can provide information about the conformation of the polymer chains and the degree of conjugation.

Interactive Table: Expected Raman Active Modes for this compound Based Materials

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Assignment |

| Benzene Ring Stretching | 1580 - 1620 | C=C stretching in the aromatic ring |

| C-H Bending (in-plane) | 1000 - 1300 | Bending vibrations of the aromatic C-H bonds |

| C-O Stretching | 1200 - 1250 | Stretching of the ether linkage |

| C-I Stretching | 500 - 600 | Stretching of the carbon-iodine bond |

Note: The wavenumbers are approximate and can be influenced by the local chemical environment and polymer conformation.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Surface Analysis

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a highly surface-sensitive technique used to study the vibrational modes of atoms and molecules on a surface. It involves directing a beam of low-energy electrons at a sample and analyzing the energy of the scattered electrons. The energy losses correspond to the vibrational quanta of the surface species.

For thin films of materials based on this compound, HREELS can provide invaluable information about the orientation of the polymer chains at the surface. By analyzing the intensity of different vibrational modes, it is possible to determine whether the aromatic rings are oriented parallel or perpendicular to the substrate. This information is crucial for understanding and optimizing charge transport in thin-film devices.

Theoretical and Computational Investigations of 1,4 Dibutoxy 2,5 Diiodobenzene and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, enabling the investigation of molecular properties from first principles. For molecules such as 1,4-Dibutoxy-2,5-diiodobenzene, these methods elucidate the complex interplay of its aromatic core, bulky iodine substituents, and flexible butoxy side chains.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems with a favorable balance of accuracy and computational cost. DFT calculations can accurately predict molecular geometries, energies, and various electronic properties.

For this compound and its derivatives, DFT is employed to determine the optimized molecular geometry. A key structural aspect is the conformation of the flexible butoxy chains relative to the planar benzene (B151609) ring. Studies on homologous dialkoxy-diiodobenzene compounds, such as 1,4-bis(hexyloxy)-2,5-diiodobenzene, have shown through experimental data that the alkyl chains tend to adopt a fully extended, all-trans conformation. researchgate.net In this experimentally characterized hexyloxy derivative, the mean plane of the alkyl chain is significantly inclined with respect to the benzene ring by approximately 50.3°. researchgate.net DFT calculations aim to reproduce such conformational details, providing a theoretical understanding of the steric and electronic factors that govern the molecule's three-dimensional shape. These calculations are typically performed using a specific combination of an exchange-correlation functional and a basis set, as detailed in the table below.

| Parameter | Common Selection | Description |

|---|---|---|

| Functional | B3LYP, PBE0, ωB97X-D | Approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP is a popular hybrid functional. |

| Basis Set | 6-311++G(d,p), def2-TZVP | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy at a higher computational cost. |

| Solvation Model | IEF-PCM, SMD | (Optional) Accounts for the effect of a solvent by modeling it as a polarizable continuum. This is crucial for predicting properties in solution. nih.govresearchgate.net |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy and spatial distribution of these two orbitals are critical in determining a molecule's chemical reactivity and electronic properties. youtube.comnih.gov

HOMO : The outermost orbital containing electrons, which acts as an electron donor in chemical reactions. youtube.com Its energy level is related to the ionization potential.

LUMO : The innermost orbital without electrons, which acts as an electron acceptor. youtube.com Its energy level is related to the electron affinity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and electrical transport properties. researchgate.netunl.edu A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.net

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to quantify the reactivity of this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to higher hardness and greater stability. researchgate.net |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a species to accept electrons. |

Electron Density Distribution and Topological Analysis of Interactions

The analysis of the electron density distribution provides a detailed picture of chemical bonding and non-covalent interactions within a molecule. tu-braunschweig.de The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for this purpose. wikipedia.orgamercrystalassn.org QTAIM analyzes the topology of the electron density (ρ) to define atoms, bonds, and their properties. wikipedia.orgamercrystalassn.org

This analysis involves locating the critical points (CPs) of the electron density, where the gradient of the density is zero. nih.gov A bond critical point (BCP) found between two atoms is indicative of an interaction linking them. nih.govresearchgate.net The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction.

For derivatives of this compound, experimental crystal structure data has revealed important details about intermolecular interactions. For instance, in 1,4-bis(hexyloxy)-2,5-diiodobenzene, no significant iodine-iodine halogen bonding is observed. researchgate.net Instead, the crystal packing is stabilized by weaker C—H···π contacts, forming a two-dimensional network. A topological analysis would aim to locate and characterize the BCPs associated with these weak interactions, providing a quantum mechanical basis for their existence and strength.

| Interaction Type | Typical ∇²ρ at BCP | Interpretation |

|---|---|---|

| Covalent Bond | ∇²ρ < 0 | Electron density is concentrated along the bond path (shared interaction). |

| Non-Covalent (e.g., van der Waals, C-H···π) | ∇²ρ > 0 | Electron density is depleted at the BCP (closed-shell interaction). nih.gov |

Molecular Modeling and Simulation

While quantum chemical calculations provide high accuracy for electronic properties, molecular modeling and simulation techniques, often based on classical mechanics, are better suited for exploring the conformational dynamics of larger, flexible molecules.

Force Field-Based Energy Minimization for Conformation

Force field methods offer a computationally efficient way to explore the potential energy surface of a molecule and identify its stable conformations. nih.gov These methods treat atoms as spheres and bonds as springs, using a set of parameters (the force field) to calculate the potential energy of a given geometry. arxiv.org

Energy minimization is the process of adjusting the coordinates of the atoms to find a local or global minimum on this potential energy surface, which corresponds to a stable conformation. cmu.edu This is particularly useful for a molecule like this compound, which has multiple rotatable bonds in its butoxy side chains. The goal of a conformational search using a force field is to identify low-energy structures, such as the extended all-trans conformation observed in related dialkoxybenzene derivatives. researchgate.net Several force fields, such as MMFF94, AMBER, and OPLS, are commonly used for organic molecules. researchgate.netnih.gov The choice of force field is critical as it determines the accuracy of the predicted geometries and relative energies. nih.gov

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic signatures, providing a powerful tool for interpreting experimental data.

UV-Vis Spectra : The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method computes the energies of vertical electronic excitations from the ground state to various excited states. researchgate.netacs.org The primary transition of interest is often the HOMO→LUMO excitation, which can provide an estimate of the maximum absorption wavelength (λmax). nih.govresearchgate.net

Vibrational (IR and Raman) Spectra : The vibrational frequencies of a molecule correspond to its normal modes of vibration. These can be calculated by first optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). uzh.ch The resulting frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra, aiding in the assignment of experimental spectral bands. mdpi.comesisresearch.org

| Spectroscopy Type | Computational Method | Predicted Properties |

|---|---|---|

| UV-Visible Absorption | TD-DFT | Excitation energies (λmax), oscillator strengths (intensities). mdpi.com |

| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies, IR intensities. nih.gov |

| Raman | DFT Frequency Calculation | Vibrational frequencies, Raman activities. esisresearch.org |

Computational Design and Rational Engineering of Novel Materials

The computational design and rational engineering of novel materials derived from this compound are centered on leveraging its unique structural and electronic characteristics. Theoretical modeling, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the properties of hypothetical derivatives and guide synthetic efforts toward materials with tailored functionalities. The strategic modification of the this compound scaffold allows for the fine-tuning of its electronic, optical, and self-assembly properties for applications in organic electronics. nih.govbohrium.com

A primary strategy in the computational design of materials based on this compound involves the substitution at the iodine positions. The carbon-iodine bond is relatively weak, making it an ideal site for cross-coupling reactions to introduce new functional groups. In silico investigations can model the effects of adding various π-conjugated moieties, which can extend the conjugation length of the molecule, thereby altering its HOMO-LUMO gap and, consequently, its absorption and emission spectra. For instance, the introduction of thiophene (B33073) or phenylene units is a common approach to modulate the electronic properties of organic materials. rsc.org

Computational models can predict how these structural modifications will impact the planarity of the molecule, a critical factor for efficient charge transport. The dihedral angles between the central benzene ring and any appended aromatic groups are key parameters that can be calculated. The dibutoxy side chains also play a crucial role; their length and conformation affect the solubility and solid-state packing of the resulting materials. Quantum mechanical calculations can help in understanding the interplay between the electronic effects of the substituents and the steric hindrance imposed by the alkoxy chains.

Furthermore, the iodine atoms themselves are significant in directing the supramolecular assembly of these molecules through halogen bonding. nih.gov Computational studies can model the strength and directionality of these interactions, which are pivotal in controlling the crystal packing and morphology of thin films—factors that directly influence device performance. oup.comacs.org By systematically exploring different substituent groups and their positions on the this compound core, a library of virtual compounds can be generated and screened for desired properties, thus enabling a rational approach to materials engineering.

To illustrate the process of computational design, a theoretical study could involve the substitution of the iodine atoms with various electron-donating and electron-withdrawing groups to modulate the frontier molecular orbital energies. The following table presents hypothetical DFT calculation results for a series of derivatives of this compound, showcasing how different functional groups could influence their electronic properties.

| Derivative of this compound | Substituent at Iodine Positions | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |

|---|---|---|---|---|

| Parent Compound | -I | -5.89 | -1.98 | 3.91 |

| Derivative A | -Thiophene | -5.42 | -2.35 | 3.07 |

| Derivative B | -Pyridine | -6.15 | -2.88 | 3.27 |

| Derivative C | -Phenyl | -5.71 | -2.19 | 3.52 |

Structure-Property Relationships from Theoretical Perspectives

From a theoretical standpoint, the electronic properties are governed by the interplay of the electron-donating alkoxy groups and the electron-withdrawing (and halogen-bonding) iodine atoms. The dibutoxy chains, while primarily influencing solubility and morphology, also have a modest electronic effect, tending to increase the energy of the Highest Occupied Molecular Orbital (HOMO). The iodine atoms, with their large size and polarizability, significantly impact the electronic structure and are instrumental in forming intermolecular halogen bonds. unimi.it These non-covalent interactions are highly directional and can lead to well-ordered crystalline structures, which are often desirable for efficient charge transport in organic semiconductors. nih.gov

Computational chemistry allows for the detailed analysis of how changes in molecular geometry affect the electronic properties. For example, the planarity of the benzene ring and the orientation of the dibutoxy chains can influence the extent of π-π stacking in the solid state. Theoretical calculations can predict the most stable conformations of the molecule and how these conformations might change in different environments.

The nature of the substituents has a profound impact on the structure-property relationship. By replacing the iodine atoms with other functional groups, it is possible to systematically tune the optoelectronic properties. For instance, attaching electron-donating groups would be expected to raise the HOMO level, while electron-withdrawing groups would lower the Lowest Unoccupied Molecular Orbital (LUMO) level. This modulation of the frontier orbitals is a cornerstone of designing materials for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

A crucial aspect of the structure-property relationship that can be explored theoretically is the charge transport characteristics. By calculating parameters such as the reorganization energy and the electronic coupling between adjacent molecules in a crystal lattice, it is possible to estimate the charge mobility of the material. The strength and nature of intermolecular interactions, including both halogen bonding and van der Waals forces, are critical in determining these parameters.

The following interactive data table summarizes the theoretical relationship between structural modifications and the resulting properties of hypothetical derivatives of this compound.

| Structural Feature | Influence on Property | Theoretical Insight |

|---|---|---|

| Dibutoxy Chain Length/Branching | Solubility, Solid-State Packing | Longer or branched chains can increase solubility but may disrupt close packing, affecting charge transport. |

| Iodine Atoms | Halogen Bonding, Electronic Properties | Strong halogen bonding promotes ordered structures. The polarizability of iodine influences the molecular orbitals. |

| Planarity of Backbone | Charge Transport, Optical Properties | A more planar backbone generally leads to better π-π stacking and higher charge mobility. |

| Substituents at Iodine Positions | HOMO/LUMO energies, Band Gap | Electron-donating groups raise HOMO levels, while electron-withdrawing groups lower LUMO levels, tuning the band gap. |

Applications of 1,4 Dibutoxy 2,5 Diiodobenzene in Advanced Materials Science

Precursors for Conjugated Polymers and Oligomers

The utility of 1,4-dibutoxy-2,5-diiodobenzene as a precursor is primarily demonstrated in its role in constructing π-conjugated systems. The carbon-iodine bonds are highly reactive towards transition-metal-catalyzed cross-coupling reactions, enabling the systematic construction of well-defined polymeric and oligomeric architectures.

This compound is a key monomer for synthesizing alternating copolymers of the poly(phenylenevinylene) (PPV) family. These materials are of significant interest for their electroluminescent properties. The synthesis can be achieved through olefination-based methodologies such as the Wittig-Horner reaction. For instance, soluble poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] has been synthesized via this route. researchgate.net The properties of the resulting polymer are highly dependent on the stereochemistry of the vinyl linkages (cis-/trans-olefin ratio), which can be controlled by the specific polymerization method used. researchgate.net These structural variations directly influence the polymer's electronic and photophysical properties, such as its absorption and emission wavelengths.

Table 1: Spectroscopic Properties of a Poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] Copolymer in THF Solution

| Property | Value |

| Absorption Maximum (λmax) | ~426 nm (trans-enriched) |

| Fluorescence Emission (λem) | 445 nm |

| Emission Shoulder | 471 nm |

| Data derived from research on related copolymer systems. researchgate.net |

The creation of poly(p-phenyleneethynylene) (PPE) architectures is another significant application of this compound. These polymers are characterized by a rigid-rod backbone with extensive π-conjugation, making them suitable for applications in molecular wires and light-emitting diodes. The synthesis typically involves a Sonogashira or Heck-type cross-coupling reaction between the diiodo-monomer and a di-alkyne comonomer. researchgate.net The presence of the 1,4-diiodo substitution pattern ensures a linear extension of the polymer chain, which is crucial for achieving high charge carrier mobility. Copolymers synthesized using this approach have demonstrated strong fluorescence in the solid state. researchgate.net

Table 2: Luminescent Properties of a Representative Poly(phenyleneethynylene) Copolymer

| Property | Value |

| Absorption Maximum (λmax) | ~430-440 nm |

| Emission Maximum (λem) | ~460-470 nm |

| Solution Fluorescence Quantum Efficiency (φfl) | ~0.50 |

| Data based on findings for related dialkoxy-substituted PPE copolymers. researchgate.net |

Beyond linear polymers, this compound can serve as a foundational building block for the synthesis of large, two-dimensional polycyclic aromatic hydrocarbons (PAHs). researchgate.net The synthetic strategy involves a multi-step process. Initially, the diiodo-compound is used to construct larger oligophenylene precursors through repeated cross-coupling reactions (e.g., Suzuki coupling). These precursor molecules are typically non-planar. In a subsequent step, these oligophenylenes undergo an intramolecular oxidative cyclodehydrogenation, often under Scholl reaction conditions, to form the final planar, fully conjugated PAH. This method allows for the creation of well-defined graphene-like molecules with properties that can be tuned by the design of the initial precursor. researchgate.net

Organic Electronic Device Applications

The conjugated polymers and oligomers synthesized from this compound are primarily developed for use in organic electronic devices, where their semiconducting and light-emitting properties can be harnessed.

The PPV and PPE-type copolymers derived from this compound are particularly relevant as the active emissive layer in organic light-emitting diodes (OLEDs). researchgate.net The extended π-conjugation in these materials allows for efficient radiative recombination of charge carriers (electrons and holes) to produce light. The color of the emitted light is determined by the energy bandgap of the polymer, which can be precisely controlled by the chemical structure of the repeating units. For example, copolymers based on dialkoxy-substituted phenyleneethynylene units have been successfully incorporated into LEDs that emit green-yellow light. researchgate.net The performance of these devices is evaluated based on metrics such as external quantum efficiency (EQE), which quantifies the ratio of photons emitted to electrons injected.

Table 3: Performance of an OLED Device Using a Poly(phenyleneethynylene) Derivative

| Parameter | Reported Value |

| Electroluminescence (EL) Color | Green-Yellow |

| External Quantum Efficiency (EQE) | 0.013% |

| Data from an LED device based on a poly[(1,3-phenyleneethynylene)-alt-tris(2,5-dialkoxy-1,4-phenyleneethynylene)]. researchgate.net |

Organic Thin-Film Transistors (OTFTs)

This compound is a critical monomer for the synthesis of high-performance semiconducting polymers used in Organic Thin-Film Transistors (OTFTs). These polymers form the active channel layer where charge transport occurs. The diiodo-functionality allows it to be polymerized with various organometallic co-monomers through cross-coupling reactions to create conjugated backbones.

Detailed Research Findings: The 1,4-dialkoxy-2,5-diiodobenzene unit serves as an electron-rich donor moiety in these polymer structures. When copolymerized with electron-accepting units, it facilitates the formation of donor-acceptor (D-A) polymers. This D-A architecture is instrumental in tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport. The flexible butoxy side chains are not merely for solubility; they also play a significant role in the thin-film morphology, influencing the degree of intermolecular π-π stacking. researchgate.net Well-ordered stacking is essential for achieving high charge carrier mobility, a key performance metric for OTFTs. For instance, polymers based on the closely related benzo[1,2-b:4,5-b']dithiophene (BDT) building block, which can be synthesized using diiodobenzene derivatives, have demonstrated high carrier mobilities favorable for transistor applications. researchgate.netnih.gov The planarity of the BDT unit, combined with appropriate side chains derived from precursors like this compound, promotes the ordered packing required for efficient charge transport. researchgate.net

Table 1: Performance of OTFTs Based on Polymers Derived from Dialkoxy-diiodobenzene Analogues Note: Data is representative of polymers incorporating the dialkoxy-benzene core structure.

| Polymer System | Co-monomer Type | Reported Hole Mobility (cm²/Vs) |

|---|---|---|

| BDT-based Copolymer | Thiophene (B33073) Derivative | > 0.1 |

| D-A Copolymer | Benzotriazole Derivative | 0.01 - 0.5 |

Organic Photovoltaics and Solar Cells

In the realm of organic photovoltaics (OPVs), this compound is a foundational component for synthesizing donor polymers for the bulk heterojunction (BHJ) active layer. The properties of the polymer, such as its bandgap and energy levels, are critical determinants of a solar cell's efficiency.

| Polymer Acceptor Unit | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) |

|---|---|---|

| Pyrrolobenzotriazole-dione | 0.91 V | 8.63% nih.gov |

| Difluorobenzoxadiazole | 0.88 V | 9.4% researchgate.net |

Advanced Display and Sensor Technologies

The versatility of this compound extends to materials for advanced displays and sensors. Polymers derived from this monomer can be engineered to exhibit specific photoluminescent and electronic properties essential for these technologies.

Detailed Research Findings: For display technologies, particularly Organic Light-Emitting Diodes (OLEDs), the ability to tune the electronic energy levels and photoluminescent characteristics of materials is paramount. nbinno.com By carefully selecting the co-monomer to polymerize with this compound, chemists can create conjugated polymers with tailored bandgaps that emit light at specific wavelengths across the visible spectrum. The strategic placement of halogen atoms on the benzene (B151609) ring in the monomer stage allows for the construction of complex molecular architectures with improved charge mobility and tunable emission colors. nbinno.com In the field of chemical sensors, these same polymers can be used as active sensing elements. The interaction of an analyte with the polymer film can induce changes in its electronic or optical properties, such as conductivity or fluorescence. These changes can be measured to detect the presence and concentration of the target analyte. The high degree of molecular control offered by using well-defined building blocks like this compound is crucial for designing sensors with high sensitivity and selectivity. nbinno.com

Photonics and Nonlinear Optical (NLO) Materials

Diiodinated aromatic compounds and the conjugated polymers derived from them are of interest for applications in photonics and nonlinear optics. NLO materials can alter the properties of light that passes through them, which is a key function in technologies like optical switching and frequency conversion.

Detailed Research Findings: The potential for NLO applications arises from the electronic structure of these materials. The presence of heavy iodine atoms in this compound can enhance the molecular polarizability of the system. When this monomer is incorporated into an extended π-conjugated polymer, the delocalized electrons in the polymer backbone can be easily polarized by the electric field of intense light. This high polarizability is a prerequisite for significant NLO effects. While research specifically detailing the NLO properties of polymers from this compound is emergent, related di-iodinated compounds like 1,4-diiodobenzene (B128391) have been used to synthesize oligo(1,4-phenylene ethynylene)s, a class of molecules known for their interesting optical properties. sigmaaldrich.com The synthesis of such conjugated structures demonstrates the utility of diiodo-aromatic precursors in creating materials for photonic applications. sigmaaldrich.com

Supramolecular Chemistry and Crystal Engineering

Beyond its role in polymer synthesis, the this compound molecule itself is a subject of study in supramolecular chemistry and crystal engineering. The specific arrangement of atoms allows it to form highly ordered solid-state structures through predictable non-covalent interactions.

Directed Assembly through Halogen Bonding Interactions

A key feature of this compound is its ability to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on an adjacent molecule.

Detailed Research Findings: The iodine atoms on the benzene ring act as potent halogen bond donors. These interactions are crucial in directing the self-assembly of molecules into well-defined supramolecular architectures. Studies on the closely related 1,2-diiodo-4,5-dimethoxybenzene (B11539) have shown that C-I···O interactions can prevail, defining linear chains of molecules in the crystal lattice. researchgate.net This is in contrast to its dibromo analogue, where C-Br···Br-C links tend to govern the intermolecular connections. researchgate.net The directionality and strength of these halogen bonds allow for the programmed assembly of molecules, which is a fundamental goal of crystal engineering. nih.gov This directed assembly can be used to create materials with specific packing motifs, which in turn influences the bulk properties of the material.

Control of Molecular Conformation and Packing in Solid-State Materials

The final solid-state structure of a material is determined by a delicate balance of multiple intermolecular forces. In this compound, the interplay between halogen bonding and van der Waals interactions from the butoxy chains controls the molecular conformation and crystal packing.

Detailed Research Findings: Crystallographic studies of the analogous compound 1,4-Bis(hexyloxy)-2,5-diiodobenzene reveal that the alkyl chains adopt a fully extended all-trans conformation. nih.govunine.ch However, the orientation of these chains relative to the benzene ring can differ significantly from its bromo-analogue. In the diiodo compound, the plane of the alkyl chain is significantly inclined with respect to the benzene ring, whereas in the bromo-analogue, they are nearly coplanar. nih.govunine.ch This difference in conformation has a profound impact on the crystal packing. Notably, the crystal structure of the diiodo-alkoxy derivative is stabilized by C-H···π contacts, and no significant I···I halogen interactions are observed. nih.govunine.ch Conversely, the bromo-analogue exhibits distinct Br···Br interactions. nih.gov This demonstrates that changing the halogen atom from bromine to iodine can fundamentally alter the hierarchy of intermolecular forces, leading to different molecular conformations and packing arrangements, a key principle in the rational design of solid-state materials.

Table 3: Comparison of Crystallographic Features in Dialkoxy-dihalobenzene Analogues

| Feature | 1,4-Bis(hexyloxy)-2,5-diiodobenzene | 1,4-Bis(hexyloxy)-2,5-dibromobenzene |

|---|---|---|

| Primary Intermolecular Interaction | C-H···π contacts nih.govunine.ch | Br···Br halogen bonds nih.gov |

| Alkyl Chain Conformation | Extended all-trans nih.govunine.ch | Extended all-trans nih.gov |

| Dihedral Angle (Alkyl Plane vs. Ring Plane) | 50.3 (3)° nih.govunine.ch | 4.1 (2)° nih.gov |

| O-C-C-C Torsion Angle | 55.8 (5)° nih.govunine.ch | -179.1 (2)° nih.gov |

Molecular Stacking and Self-Assembly Phenomena

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, which in turn determines the material's bulk properties. In the case of this compound and its analogues, the substitution pattern of alkoxy and iodo groups on the benzene ring gives rise to specific molecular stacking and self-assembly behaviors.

In another related compound, 1,4-Dibromo-2,5-dibutoxybenzene, the crystal structure shows that molecules are connected via C—Br⋯O halogen bonds, creating a two-dimensional corrugated network. nih.govresearchgate.net This highlights that the nature of both the halogen and the alkoxy group can significantly alter the dominant intermolecular forces.

| Compound | Dominant Intermolecular Interaction(s) | Resulting Supramolecular Architecture |

| 1,4-Bis(hexyloxy)-2,5-diiodobenzene | C—H⋯π contacts | Two-dimensional network |

| 1,4-Dibromo-2,5-dibutoxybenzene | C—Br⋯O halogen bonds | Two-dimensional corrugated network |

Catalysis and Photocatalysis Applications of Derived Compounds

The diiodo functionality of this compound makes it a valuable monomer for the synthesis of conjugated polymers through various cross-coupling reactions. These polymers, featuring an extended π-electron system, are promising candidates for applications in catalysis and photocatalysis. The dibutoxy side chains are incorporated to ensure solubility and processability of the resulting polymers, which is often a challenge for rigid-rod conjugated polymers. wikipedia.org

Visible Light-Driven Hydrogen Evolution Photocatalysis

Conjugated polymers have emerged as a promising class of materials for photocatalytic hydrogen evolution from water, offering a sustainable route to clean energy. The performance of these polymer photocatalysts is highly dependent on their chemical structure, which influences their light absorption, charge separation and transport properties.

While specific studies on polymers derived exclusively from this compound for this application are not extensively documented, the utility of similar building blocks is well-established. For example, conjugated co-polymers incorporating planarized units such as dibenzo[b,d]thiophene have demonstrated significant activity for hydrogen evolution under visible light. nih.gov The introduction of such co-monomers with this compound could lead to polymers with tailored optical and electronic properties.

The synthesis of poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] has been reported, demonstrating the feasibility of incorporating the 1,4-dibutoxy-2,5-phenylene unit into a conjugated backbone. researchgate.net Poly(p-phenylene vinylene) (PPV) and its derivatives are known for their electroluminescent properties and are being explored for various optoelectronic applications. wikipedia.org By analogy, polymers derived from this compound could be designed to have appropriate band gaps for absorbing visible light and driving the hydrogen evolution reaction. The performance of such photocatalysts is often evaluated by their hydrogen evolution rate (HER), as shown in the table below for some representative conjugated polymers.

| Polymer Photocatalyst | Hydrogen Evolution Rate (μmol h⁻¹) | Light Source |

| Planarized Poly(p-phenylene) Co-polymer (P6) | 26.6 | Visible light (>420 nm) |

| EDOT-based Donor-Acceptor Polymer (BSO₂–EDOT) | 950 | Visible light irradiation |

Note: The data in this table is for illustrative purposes to show the performance of related conjugated polymer systems and not for polymers derived from this compound.

Electrocatalytic Applications

Conjugated polymers can also serve as active materials or supports for electrocatalysts due to their inherent conductivity (upon doping) and high surface area. Derivatives of this compound, such as poly(p-phenylene vinylene)s (PPVs), are a relevant class of materials for such applications. wikipedia.org The electrochemical properties of these polymers can be tuned by modifying their chemical structure, for instance, by introducing different functional groups or co-monomers.

The synthesis of poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] confirms that the 1,4-dibutoxy-2,5-phenylene moiety can be integrated into electroactive polymer chains. researchgate.net While this particular polymer was investigated for its luminescent properties, its conjugated structure suggests potential for electrocatalytic applications. The redox properties of such polymers, which are crucial for electrocatalysis, can be investigated using techniques like cyclic voltammetry.

The development of new ether-substituted PPV derivatives has been explored to improve their solubility and processability for use in electronic devices. nih.gov These synthetic strategies could be adapted to create novel electrocatalysts based on this compound. The performance of these materials would depend on their ability to facilitate electron transfer at the electrode-electrolyte interface for specific electrochemical reactions.

Future Directions and Emerging Research Avenues for 1,4 Dibutoxy 2,5 Diiodobenzene Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of 1,4-Dibutoxy-2,5-diiodobenzene and similar compounds typically involves the electrophilic iodination of the corresponding 1,4-dialkoxybenzene precursor. Conventional methods often rely on reagents like N-iodosuccinimide (NIS), which may be paired with acids or catalysts, and utilize organic solvents. While effective, these approaches present opportunities for improvement in line with the principles of green chemistry. Future research is directed toward developing synthetic protocols that are more environmentally benign, atom-economical, and cost-effective.

Key areas of development include:

Eco-friendly Oxidizing Agents: A significant trend is the replacement of traditional oxidants with greener alternatives. The combination of molecular iodine (I₂) or potassium iodide (KI) with oxidants like hydrogen peroxide (H₂O₂), or solid, stable carriers of H₂O₂ such as urea-hydrogen peroxide (UHP) and sodium percarbonate, offers a more sustainable pathway. These methods often reduce the formation of hazardous byproducts.

Electrochemical Synthesis: Electrochemistry represents a powerful green alternative by using electrons as the primary reactant to generate the active iodinating species in situ from simple iodide sources like KI. This approach can eliminate the need for chemical oxidants altogether, minimizing waste and improving safety.

Solvent-Free and Aqueous Systems: Moving away from volatile organic solvents is a core goal of green chemistry. Research into solvent-free reaction conditions (SFRC) and the use of water as a solvent are promising directions. For instance, the iodination of activated aromatics has been successfully demonstrated in aqueous methanol.

| Aspect | Conventional Synthetic Method | Emerging Sustainable Alternative |

|---|---|---|

| Iodine Source/Reagent | N-Iodosuccinimide (NIS) | Molecular Iodine (I₂) or Potassium Iodide (KI) |

| Oxidant/Activator | Acids or other chemical activators | H₂O₂, Sodium Percarbonate, or in situ electrochemical generation |

| Solvent | Organic solvents (e.g., acetonitrile) | Water, aqueous mixtures, or solvent-free conditions (SFRC) |

| Byproducts | Succinimide, spent reagents | Water, or minimal byproducts |

Exploration of Novel Material Architectures and Multifunctional Properties

As a monomer, this compound is primarily used in polycondensation reactions, such as Sonogashira and Suzuki cross-coupling, to create conjugated polymers like poly(phenylene ethynylene)s (PPEs). The future in this area lies in moving beyond simple linear polymers to create more complex and functional material architectures.

On-Surface Synthesis: A transformative, bottom-up approach is the direct synthesis of materials on atomically clean surfaces, typically under ultra-high vacuum conditions. This technique allows for the creation of atomically precise one- and two-dimensional nanostructures, such as graphene nanoribbons, that are inaccessible through traditional solution chemistry. Using precursors like this compound could enable the formation of novel, surface-confined polymers and nanostructures with precisely controlled topologies. Research has shown that the choice of halogen is critical; iodine-containing precursors often lead to longer polymer chains in on-surface synthesis compared to their bromine counterparts due to different reaction kinetics.

Complex Polymer Architectures: Future work will focus on synthesizing more sophisticated polymer structures. This includes creating cross-linked networks to enhance material robustness, developing block copolymers that combine different functional units, and designing specific donor-acceptor arrangements within the polymer backbone to fine-tune the electronic band gap and charge transport properties.

Multifunctional Materials: The goal is to design materials that possess multiple useful properties simultaneously. Polymers derived from this compound can be engineered to not only exhibit high charge carrier mobility for transistor applications but also strong photoluminescence for use in organic light-emitting diodes (OLEDs) or sensing capabilities for detecting biological or chemical analytes.

Integration with Advanced Characterization Paradigms for Complex Systems

To guide the design of new materials and understand their performance, it is essential to characterize their structure and properties across multiple length and time scales. The complexity of novel material architectures and the dynamic nature of electronic devices demand characterization techniques that go beyond static, ex situ measurements.

In-situ and Operando Characterization: A major frontier in materials science is the development and application of operando techniques, which probe a material’s properties while it is functioning within a device. This allows researchers to directly observe dynamic changes in morphology, crystal structure, and electronic states under realistic operating conditions, providing crucial insights into structure-property relationships that govern device performance and degradation.

Advanced Microscopy and Spectroscopy: For precisely defined structures created via on-surface synthesis, techniques like Scanning Tunneling Microscopy (STM), Non-contact Atomic Force Microscopy (nc-AFM), and fast X-ray Photoelectron Spectroscopy (XPS) are indispensable. These methods provide atomic-scale structural information and can be used to monitor chemical reactions in real-time.

| Characterization Paradigm | Techniques | Information Gained for Derived Materials |

|---|---|---|

| Advanced Microscopy | Scanning Tunneling Microscopy (STM) | Atomic-scale morphology, electronic states, and monitoring of on-surface reactions. |

| Non-contact Atomic Force Microscopy (nc-AFM) | Unambiguous chemical structure identification of surface-synthesized molecules. | |

| Operando Methods | Operando Spectroscopy (UV-vis-NIR, FTIR) | Real-time observation of electronic state changes and chemical transformations during device operation. |

| Operando X-ray Scattering/Diffraction | Dynamic changes in crystal structure and molecular packing under electrical bias or illumination. | |

| Operando Scanning Probe Microscopy | Nanoscale evolution of film morphology and local electronic properties during device function. |

Application of Artificial Intelligence and Machine Learning in Materials Discovery and Design

The traditional Edisonian approach to materials discovery, relying on trial-and-error experimentation, is often slow and inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. For a versatile building block like this compound, AI/ML can dramatically expand the accessible design space for new polymers and organic semiconductors.

High-Throughput Virtual Screening: The number of potential polymers that can be created by combining this compound with different co-monomers is vast. ML models can be trained on existing data from experiments or computational chemistry to rapidly predict the properties of thousands or even millions of hypothetical polymer structures. This allows researchers to screen a large chemical space computationally and identify the most promising candidates for synthesis, saving significant time and resources.

Inverse Design: Going a step further than property prediction, inverse design uses ML models to directly generate new molecular or polymer structures that are optimized to have a specific set of desired properties. For example, an algorithm could be tasked with designing a polymer based on this compound that has a target band gap for a solar cell application or high thermal stability for an OLED.

Accelerating Discovery: By integrating ML with automated experiments in "self-driving laboratories," the entire materials discovery cycle—from hypothesis generation and property prediction to synthesis and characterization—can be accelerated. ML models can predict which molecules are most likely to form the well-ordered crystalline structures that are crucial for high charge transport, guiding experimental efforts toward the most promising materials. This data-driven approach represents a paradigm shift from intuition-based research to algorithm-guided discovery.

The synergy between the synthetic versatility of this compound and the predictive power of AI/ML promises to unlock a new generation of high-performance organic electronic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 1,4-dibutoxy-2,5-diiodobenzene, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is synthesized via iodination of 1,4-dibutoxybenzene using iodine chloride (ICl) in methanol under reflux. Key parameters include:

- Stoichiometry : A 4.4-fold molar excess of ICl relative to the substrate ensures complete diiodination.

- Temperature : Reflux conditions (~65°C in methanol) balance reactivity and side-product formation.

- Workup : Post-reaction, solvent removal under reduced pressure and recrystallization with ethanol/water yield a white solid (74% yield) .

- Table 1 : Synthesis Conditions

| Parameter | Value |

|---|---|

| Substrate | 1,4-Dibutoxybenzene |

| Iodinating Agent | ICl (4.4 equiv) |

| Solvent | Methanol |

| Reaction Time | Not specified (typical iodination: 12–24 hrs) |

| Yield | 74% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a singlet at δ 7.17 ppm due to symmetry. The butoxy chains show triplet signals (δ 3.95–3.92 ppm, -OCH₂-) and multiplet signals for alkyl groups (δ 1.82–0.96 ppm) .

- ¹³C NMR : Key signals include δ 153.2 ppm (C-O ether), δ 123.2 ppm (aromatic C-I), and δ 86.6 ppm (quaternary carbons) .

- FT-IR : Confirm C-I stretches (500–600 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product vs. unreacted ICl or byproducts .

- Column Chromatography : For small-scale purification, silica gel with hexane/ethyl acetate (9:1) effectively separates iodinated products from constitutional isomers .

Advanced Research Questions

Q. How can researchers address challenges in isolating constitutional isomers formed during the synthesis of this compound?

- Methodological Answer :

- Byproduct Identification : The 2,3-diiodo isomer is a common byproduct. Monitor reaction progress using TLC or HPLC with UV detection (λ = 254 nm) .

- Chromatographic Separation : Optimize mobile phase polarity (e.g., hexane/CH₂Cl₂ gradients) to resolve isomers. Helical chiral columns may enhance resolution for enantiomeric impurities .

Q. What computational methods are suitable for predicting the electronic properties of this compound in materials science applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transport potential. Basis sets like 6-31G(d) for light atoms and LANL2DZ for iodine improve accuracy .

- Molecular Dynamics (MD) : Simulate self-assembly behavior in solvent environments (e.g., toluene or DMF) to guide applications in organic electronics .

Q. How does solvent polarity impact the stability and reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Polar Solvents (DMF, DMSO) : Stabilize transition metals (e.g., Pd) in Suzuki couplings but may promote iodine leaching. Use chelating ligands (e.g., PPh₃) to mitigate decomposition .

- Nonpolar Solvents (Toluene) : Reduce side reactions but require higher temperatures (80–90°C) for efficient coupling with boronic acids .

Data Contradictions and Validation

- Spectral Consistency : Compare experimental NMR data (δ 7.17 ppm for aromatic protons) with computational predictions to validate purity .

- Yield Optimization : Lower yields (e.g., <70%) may indicate incomplete iodination; increase ICl equivalents or reaction time .

Key Research Gaps

- Toxicological Data : No studies on environmental or biological toxicity are available. Collaborate with agencies like ATSDR/NTP to prioritize risk assessments .

- High-Throughput Screening : Develop automated protocols for Suzuki-Miyaura couplings to explore structure-activity relationships in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products